molecular formula C13H19N B1432602 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine CAS No. 1784325-91-2

3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine

Cat. No.: B1432602
CAS No.: 1784325-91-2
M. Wt: 189.3 g/mol
InChI Key: FGYAAYAZNOUYPJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with 2,2-dimethyl-1,3-propanediamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions include corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.

Scientific Research Applications

3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine can be compared with other similar compounds, such as pyrrolidine and its derivatives. These compounds share a similar pyrrolidine ring structure but differ in their substituents, which can significantly impact their chemical and biological properties. For example, pyrrolidine itself is a simple five-membered ring with no additional substituents, while this compound has additional methyl and p-tolyl groups that confer unique properties .

Similar compounds include:

  • Pyrrolidine
  • Pyrrolidinone
  • Pyrrolopyrazine derivatives

Properties

IUPAC Name

3,3-dimethyl-4-(4-methylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-4-6-11(7-5-10)12-8-14-9-13(12,2)3/h4-7,12,14H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYAAYAZNOUYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CNCC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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